Cas no 1564741-01-0 (3-Ethylpyrrolidine-1-sulfonyl chloride)

3-Ethylpyrrolidine-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-ethylpyrrolidine-1-sulfonyl chloride
- 3-ethylpyrrolidine-1-sulfonylchloride
- 1-Pyrrolidinesulfonyl chloride, 3-ethyl-
- 3-Ethylpyrrolidine-1-sulfonyl chloride
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- MDL: MFCD26891584
- Inchi: 1S/C6H12ClNO2S/c1-2-6-3-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3
- InChI Key: SZVYJCUZSGIWMJ-UHFFFAOYSA-N
- SMILES: ClS(N1CCC(CC)C1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 221
- XLogP3: 1.6
- Topological Polar Surface Area: 45.8
3-Ethylpyrrolidine-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-285755-0.1g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 0.1g |
$678.0 | 2023-09-07 | ||
Enamine | EN300-285755-1g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 1g |
$770.0 | 2023-09-07 | ||
Enamine | EN300-285755-5.0g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 5g |
$3770.0 | 2023-06-06 | ||
Enamine | EN300-285755-2.5g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 2.5g |
$1509.0 | 2023-09-07 | ||
Enamine | EN300-285755-0.05g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 0.05g |
$647.0 | 2023-09-07 | ||
Enamine | EN300-285755-0.5g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 0.5g |
$739.0 | 2023-09-07 | ||
Enamine | EN300-285755-5g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 5g |
$2235.0 | 2023-09-07 | ||
Ambeed | A1087206-1g |
3-Ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 95% | 1g |
$941.0 | 2024-04-23 | |
Enamine | EN300-285755-1.0g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 1g |
$1299.0 | 2023-06-06 | ||
Enamine | EN300-285755-0.25g |
3-ethylpyrrolidine-1-sulfonyl chloride |
1564741-01-0 | 0.25g |
$708.0 | 2023-09-07 |
3-Ethylpyrrolidine-1-sulfonyl chloride Related Literature
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
Additional information on 3-Ethylpyrrolidine-1-sulfonyl chloride
Professional Introduction to 3-Ethylpyrrolidine-1-sulfonyl chloride (CAS No. 1564741-01-0)
3-Ethylpyrrolidine-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1564741-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural motif of 3-Ethylpyrrolidine-1-sulfonyl chloride incorporates a pyrrolidine ring substituted with an ethyl group at the 3-position and a sulfonyl chloride functional group at the 1-position, making it a versatile building block for further chemical transformations.
The significance of 3-Ethylpyrrolidine-1-sulfonyl chloride lies in its potential applications across multiple domains, including drug discovery, agrochemical development, and material science. The sulfonyl chloride moiety is particularly valuable due to its reactivity, enabling the formation of amides, sulfonamides, and other derivatives through nucleophilic substitution reactions. This reactivity has been leveraged in the synthesis of novel therapeutic agents targeting various diseases, including cancer, infectious disorders, and inflammatory conditions.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate protein-protein interactions (PPIs) and other critical biological pathways. 3-Ethylpyrrolidine-1-sulfonyl chloride has emerged as a key intermediate in the synthesis of such inhibitors. For instance, researchers have utilized this compound to develop potent antagonists for receptor tyrosine kinases (RTKs), which play a pivotal role in signal transduction pathways associated with cancer progression. The ability to fine-tune the pharmacophoric properties of these inhibitors by modifying the 3-Ethylpyrrolidine-1-sulfonyl chloride scaffold has led to the discovery of several lead compounds with promising preclinical activity.
Moreover, the pharmaceutical industry has shown interest in 3-Ethylpyrrolidine-1-sulfonyl chloride for its potential use in the development of novel antibiotics. The sulfonyl group is known to enhance binding affinity to bacterial enzymes, making it an effective scaffold for designing molecules that disrupt essential bacterial processes. Recent studies have demonstrated that derivatives of 3-Ethylpyrrolidine-1-sulfonyl chloride exhibit inhibitory activity against multidrug-resistant bacterial strains, highlighting its therapeutic potential in addressing antibiotic resistance.
From a synthetic chemistry perspective, 3-Ethylpyrrolidine-1-sulfonyl chloride serves as a valuable precursor for constructing complex heterocyclic frameworks. The pyrrolidine ring is a common structural element found in numerous bioactive compounds, and its modification allows for the exploration of diverse chemical space. Researchers have employed 3-Ethylpyrrolidine-1-sulfonyl chloride to synthesize analogs of known drugs, aiming to improve their pharmacokinetic profiles and reduce side effects. This approach has been particularly successful in developing next-generation antiviral agents where structural optimization is crucial for enhancing drug efficacy.
The agrochemical sector has also benefited from the use of 3-Ethylpyrrolidine-1-sulfonyl chloride as an intermediate. Sulfonylurea herbicides, which are widely used due to their high selectivity and low environmental impact, often incorporate sulfonyl groups derived from similar scaffolds. By leveraging 3-Ethylpyrrolidine-1-sulfonyl chloride, chemists have been able to design new herbicides that offer improved weed control while minimizing harm to crops.
Advances in computational chemistry and molecular modeling have further enhanced the utility of 3-Ethylpyrrolidine-1-sulfonyl chloride in drug design. These tools allow researchers to predict the binding interactions between this compound and target proteins with high accuracy. This capability has accelerated the discovery process by enabling virtual screening of large libraries of derivatives before experimental synthesis is undertaken.
The growing demand for sustainable chemical processes has also influenced research involving 3-Ethylpyrrolidine-1-sulfonyl chloride. Green chemistry principles have been applied to develop more environmentally friendly synthetic routes for this compound. For example, catalytic methods that minimize waste and energy consumption have been explored as alternatives to traditional synthetic approaches.
In conclusion,3-Ethylpyrrolidine-1-sulfonyl chloride (CAS No. 1564741-01-0) represents a highly versatile intermediate with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an indispensable tool for chemists seeking to develop novel bioactive molecules. As research continues to uncover new therapeutic targets and sustainable synthetic methods,3-Ethylpyrrolidine-1-sulfonyl chloride is poised to remain at the forefront of chemical innovation.
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